REACTION_CXSMILES
|
[C:1]([NH:5][CH:6]([OH:14])[C:7]([O:9][CH2:10][CH2:11][CH2:12][CH3:13])=[O:8])(=[O:4])[CH:2]=[CH2:3].[CH2:15](O)[CH2:16][CH2:17][CH3:18].S(=O)(=O)(O)O.[C:25](OCCCC)(=O)C>>[CH2:15]([O:14][CH:6]([NH:5][C:1](=[O:4])[C:2]([CH3:25])=[CH2:3])[C:7]([O:9][CH2:10][CH2:11][CH2:12][CH3:13])=[O:8])[CH2:16][CH2:17][CH3:18]
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
C(C=C)(=O)NC(C(=O)OCCCC)O
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
C(CCC)O
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
S(O)(O)(=O)=O
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
C(C)(=O)OCCCC
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
CUSTOM
|
Details
|
the water removed by azeotropic distillation under reduced pressure
|
Type
|
CUSTOM
|
Details
|
An air sparge
|
Type
|
CUSTOM
|
Details
|
polymerization
|
Type
|
DISTILLATION
|
Details
|
Butanol and butyl acetate were then distilled
|
Name
|
|
Type
|
product
|
Smiles
|
C(CCC)OC(C(=O)OCCCC)NC(C(=C)C)=O
|
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |